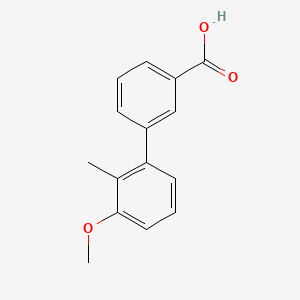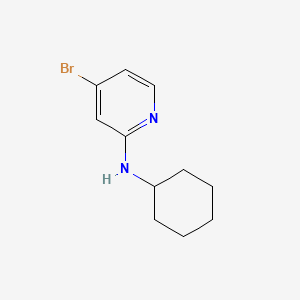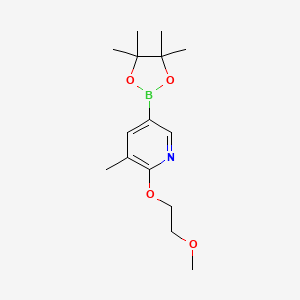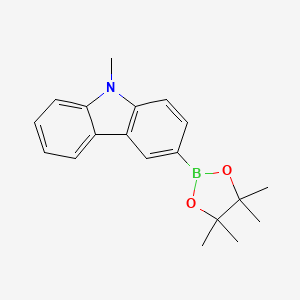
Diethyl 2,2-difluoro-4-methylenepentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,2-difluoro-4-methylenepentanedioate is a chemical compound with the molecular formula C10H14F2O4 . It has a molecular weight of 236.21 . This compound is used in various scientific research applications.
Molecular Structure Analysis
The molecular structure of Diethyl 2,2-difluoro-4-methylenepentanedioate consists of 10 carbon atoms, 14 hydrogen atoms, 2 fluorine atoms, and 4 oxygen atoms . The average mass of the molecule is 236.213 Da, and the monoisotopic mass is 236.086014 Da .Physical And Chemical Properties Analysis
Diethyl 2,2-difluoro-4-methylenepentanedioate has a molecular weight of 236.215 . The molecular formula of the compound is C10H14F2O4 .Aplicaciones Científicas De Investigación
Difluoromethylenation of Ketones : Wang, Cao, and Zhou (2016) reported a general difluoromethylenation method for various types of ketones using diethyl (difluoro(trimethylsilyl)methyl)phosphonate, mediated by 18-crown-6 and KOAc. This process provides access to structurally diverse β-hydroxy-α,α-difluorophosphonates, which are of interest in medicinal research (Wang, Cao, & Zhou, 2016).
Synthesis and Biological Activity : Ju, Hongguang, and Jiufu (2015) synthesized and structurally characterized a compound related to Diethyl 2,2-difluoro-4-methylenepentanedioate, demonstrating its potential in antituberculosis activity (Ju, Hongguang, & Jiufu, 2015).
Peptidyl 2,2-Difluoro-3-Aminopropionate Synthesis : Angelastro, Bey, Mehdi, and Peet (1992) prepared a compound through a Reformatsky reaction, which could serve as a potential proteinase inhibitor (Angelastro, Bey, Mehdi, & Peet, 1992).
Palladium-Catalyzed Annulation : Mandal, Lee, Liu, Peng, and Leung (2000) explored the formation of 4-methylphenanthrenes using diethyl 2,2'-diiodo-4,4'-biphenyldicarboxylate in a palladium-catalyzed process (Mandal et al., 2000).
Synthesis of Substituted 2-Amino-5-Oxo-5,6-Dihydropyrido[4,3-d]Pyrimidine-8-Carboxylates : Zupančič, Svete, and Stanovnik (2009) reported transformations of a related compound into substituted pyridopyrimidines, highlighting its utility in chemical synthesis (Zupančič, Svete, & Stanovnik, 2009).
Non-Ester Pyrethroids Synthesis : Uneme and Okada (1992) used a related compound in the synthesis of non-ester pyrethroids, exploring a novel approach in organic synthesis (Uneme & Okada, 1992).
Photoaffinity Probes : Platz, Admasu, Kwiatkowski, Crocker, Imai, and Watt (1991) studied the photolysis of diazirines in the presence of diethylamine, contributing to the understanding of photoaffinity probes in biological systems (Platz et al., 1991).
Liquid Phase Synthesis : Valle, Mangalaraja, Rivas, Becerra, and Naveenraj (2018) demonstrated a rapid room-temperature liquid-phase synthesis of a molecule related to Diethyl 2,2-difluoro-4-methylenepentanedioate, showing its industrial scale production potential (Valle et al., 2018).
Enzyme-catalyzed Sequential Esterification : Ozegowski, Kunath, and Schick (1994) explored the enzyme-catalyzed sequential esterification of a related compound, showing its application in enzyme-based organic synthesis (Ozegowski, Kunath, & Schick, 1994).
Safety and Hazards
While specific safety and hazard information for Diethyl 2,2-difluoro-4-methylenepentanedioate was not found in the web search results, it’s generally recommended to handle all chemical compounds with appropriate safety measures. This includes wearing proper protective equipment and working in a well-ventilated area .
Propiedades
IUPAC Name |
diethyl 2,2-difluoro-4-methylidenepentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2O4/c1-4-15-8(13)7(3)6-10(11,12)9(14)16-5-2/h3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBFZCRCMYROJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)CC(C(=O)OCC)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2,2-difluoro-4-methylenepentanedioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[4-(Trifluoromethoxy)phenyl]hexan-1-one](/img/structure/B577742.png)
![(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine](/img/structure/B577744.png)


![6'-Methyl-[3,3'-bipyridin]-4-amine](/img/structure/B577750.png)